Sodium ditridecyl sulfosuccinate
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Overview
Description
Sodium ditridecyl sulfosuccinate is a useful research compound. Its molecular formula is C30H58O7S.Na and its molecular weight is 585.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7783. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sodium Compounds in Clinical Applications
Sodium Nitroprusside : Sodium nitroprusside, while not Sodium ditridecyl sulfosuccinate, provides a context for sodium compounds' significance in clinical settings, particularly as a vasodilator in various surgical and acute conditions. This compound demonstrates the breadth of sodium-based drugs in acute care, highlighting the potential research interests in sodium compounds for their rapid physiological effects (Hottinger et al., 2014).
Sulfonamide Antibiotics and their Applications
Sulfonamide Antibiotics : Sulfonamides represent a significant class of synthetic antibiotics, with applications extending beyond bacterial infections to include uses as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This underscores the chemical versatility and therapeutic breadth of sulfonamide compounds, suggesting a wide array of research and application areas for sulfonamide derivatives (Gulcin & Taslimi, 2018).
Sulfonamide Resistance Research
Antibiotic Resistance : Research on sulfonamide resistance genes in Salmonella spp. illustrates the ongoing scientific interest in understanding and mitigating antibiotic resistance, a critical issue in both human healthcare and veterinary medicine. This area of study emphasizes the importance of monitoring and managing resistance mechanisms to maintain the effectiveness of sulfonamide antibiotics and related compounds (Pavelquesi et al., 2021).
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound functions as a surfactant, which means it can reduce surface tension and increase solubility of other compounds This property allows it to interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
As a surfactant, it could potentially influence cell function by altering the properties of cellular membranes or the solubility of other molecules within the cell
Molecular Mechanism
As a surfactant, it likely exerts its effects at the molecular level by interacting with biomolecules and altering their properties This could potentially lead to changes in gene expression, enzyme activity, and other molecular processes
Dosage Effects in Animal Models
The effects of sodium ditridecyl sulfosuccinate at different dosages in animal models have not been extensively studied. It is known that excessive dosage of similar compounds can lead to adverse effects such as severe diarrhea and rapid dehydration
Metabolic Pathways
Given its role as a surfactant, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
This compound, as a surfactant, could potentially be transported and distributed within cells and tissues by interacting with transporters or binding proteins It could also influence its own localization or accumulation within cells
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium ditridecyl sulfosuccinate can be achieved through a two-step process. The first step involves the reaction of tridecyl alcohol with maleic anhydride to form tridecyl maleic anhydride. In the second step, tridecyl maleic anhydride is reacted with sodium sulfite to form Sodium ditridecyl sulfosuccinate.", "Starting Materials": [ "Tridecyl alcohol", "Maleic anhydride", "Sodium sulfite" ], "Reaction": [ "Step 1: Tridecyl alcohol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of around 120-130°C for several hours to form tridecyl maleic anhydride.", "Step 2: Tridecyl maleic anhydride is reacted with sodium sulfite in the presence of water to form Sodium ditridecyl sulfosuccinate. The reaction takes place at a temperature of around 70-80°C for several hours. The product is then isolated and purified through a series of filtration and washing steps." ] } | |
CAS No. |
2673-22-5 |
Molecular Formula |
C30H58O7S.Na C30H58NaO7S |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |
InChI Key |
QQYSPMBMXXCTGQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |
2673-22-5 | |
physical_description |
Clear colorless liquid; [MP Biomedical MSDS] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.